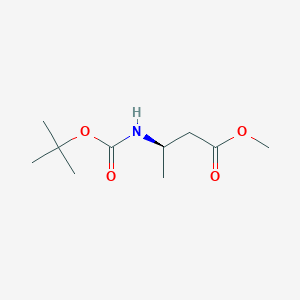

Methyl (R)-N-Boc-3-aminobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, has been accomplished from D-mannitol through an eight-step process, demonstrating high stereoselectivity (82% e.e.) and an overall yield of 10.15%. This process involves key novel steps, including the Overman rearrangement, showcasing the intricate methods used to achieve high purity and yield in the synthesis of similar compounds (Xu Hua-jian, 2009).

Molecular Structure Analysis

The molecular structure and polymorphism of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been extensively studied. These compounds crystallize in the monoclinic space group P2(1)/n, displaying unique conformations characteristic of α-helical and mixed 3(10)- and α-helical conformations. Such studies provide insight into the molecular geometry, intermolecular interactions, and the potential for hydrogen bonding, which is crucial for understanding the chemical and physical properties of these compounds (Hadgu Girmay Gebreslasie et al., 2011).

Chemical Reactions and Properties

Methyl (R)-N-Boc-3-aminobutyrate and its derivatives undergo various chemical reactions, including direct amidation of unprotected amino acids using B(OCH2CF3)3. This method facilitates the synthesis of medicinally relevant compounds without the need for protecting groups, showcasing the versatility and reactivity of such compounds in chemical synthesis (R. Lanigan et al., 2016).

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Biologically Active Substances Synthesis : Methyl (R)-N-Boc-3-aminobutyrate, through Baker's yeast reduction, has been used to stereoselectively produce erythro-hydroxy esters and (R)-hydroxy esters. These intermediates were further transformed into biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi, Kawada, & Natsugari, 1992).

Chiral Building Blocks

- Renin Inhibitors Synthesis : Methyl (R)-N-Boc-3-aminobutyrate served as a precursor in the enantioselective synthesis of (syn,anti)-1-amino-2,3-diol subunit of renin inhibitors, highlighting its role in the construction of complex molecular architectures (Spero, Kapadia, & Farina, 1995).

Biocatalysis

- Enzymatic Resolution : A study demonstrated the high enantioselectivity of Aspergillus tamarii ZJUT ZQ013 in resolving racemic methyl N-Boc-2-aminobutyrate to produce l-2-aminobutyric acid (l-ABA), an important intermediate for several drugs, showcasing the potential of biocatalysis in chiral synthesis (An, Gu, Liu, Ge, & Zhu, 2017).

Novel Synthesis Methods

- Aminoisobutyric Acid Derivatives : Research into the synthesis of amide derivatives of Boc-protected amino isobutyrate revealed efficient methods to elaborate AIB's carboxylic acid, showcasing the compound's utility in molecular design and synthesis of medically relevant molecules (Jo, Won, Lee, Jung, Kim, & Kwak, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 |

Source

|

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (R)-N-Boc-3-aminobutyrate | |

CAS RN |

159877-47-1 |

Source

|

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)

![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)